molecular formula C16H18N2O3S2 B2998939 3-(3,4-Dimethoxyphenyl)-2-ethylsulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one CAS No. 877655-34-0

3-(3,4-Dimethoxyphenyl)-2-ethylsulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one

Cat. No. B2998939
CAS RN: 877655-34-0
M. Wt: 350.45
InChI Key: CVRBWECSBVQAFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3,4-Dimethoxyphenyl)-2-ethylsulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one, also known as DMTCP, is a chemical compound that has gained significant attention in recent years due to its potential use in scientific research. DMTCP belongs to the class of thieno[3,2-d]pyrimidin-4-one derivatives and has been found to exhibit various biochemical and physiological effects.

Scientific Research Applications

Here is an analysis of potential scientific research applications for the compound 3-(3,4-Dimethoxyphenyl)-2-ethylsulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one, based on the available information about similar compounds:

ROCK Inhibition for Drug Discovery

Compounds similar to the one have been identified as potent inhibitors of Rho-associated, coiled-coil containing protein kinase (ROCK). These inhibitors are promising leads for drug discovery targeting various diseases where ROCK is implicated .

Antifungal Activities

Derivatives of pyrimidin-4-one, like the one you’re interested in, have been designed and evaluated for their fungicidal activities. The bioassay data for these derivatives revealed moderate to high in vitro antifungal activities .

Antitumor Effects

Some pyrimidin-4-one derivatives have shown good antitumor effects. For example, Piritrexim inhibited dihydrofolate reductase (DHFR) and demonstrated antitumor effects on carcinosarcoma in rats .

Synthesis of Complex Molecules

The compound could potentially be used as a precursor or intermediate in the synthesis of more complex molecules with various biological activities .

Cyclization Reactions

Similar compounds have been synthesized via cyclization reactions, which could indicate potential applications in organic synthesis and medicinal chemistry for the development of new therapeutic agents .

Neurotoxicity Studies

Derivatives of pyrazoline, which share a similar structure to pyrimidin-4-one compounds, have been used to investigate neurotoxic potentials. Such studies are crucial for understanding the impact of new compounds on neurological functions .

properties

IUPAC Name

3-(3,4-dimethoxyphenyl)-2-ethylsulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O3S2/c1-4-22-16-17-11-7-8-23-14(11)15(19)18(16)10-5-6-12(20-2)13(9-10)21-3/h5-6,9H,4,7-8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVRBWECSBVQAFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NC2=C(C(=O)N1C3=CC(=C(C=C3)OC)OC)SCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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